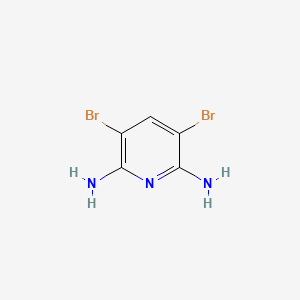

3,5-Dibromopyridine-2,6-diamine

Description

BenchChem offers high-quality 3,5-Dibromopyridine-2,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromopyridine-2,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromopyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2N3/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H4,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHAJKGETRBOCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Br)N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362855 | |

| Record name | 3,5-dibromopyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76942-20-6 | |

| Record name | 3,5-dibromopyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dibromopyridine-2,6-diamine (CAS Number: 76942-20-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Densely Functionalized Pyridine Core

3,5-Dibromopyridine-2,6-diamine is a highly functionalized heterocyclic compound that serves as a valuable building block in modern organic synthesis. Its pyridine core, substituted with two activating amino groups and two reactive bromine atoms, offers a unique combination of electronic properties and synthetic handles. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its utility in medicinal chemistry and materials science. The strategic placement of its functional groups allows for selective and sequential reactions, making it a versatile precursor for the synthesis of complex molecular architectures.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of 3,5-Dibromopyridine-2,6-diamine in a laboratory setting.

| Property | Value | Source |

| CAS Number | 76942-20-6 | [1] |

| Molecular Formula | C₅H₅Br₂N₃ | [1][2] |

| Molecular Weight | 266.92 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95% | [1][3] |

| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [3] |

Safety Information:

Synthesis of 3,5-Dibromopyridine-2,6-diamine: A Step-by-Step Protocol

The synthesis of 3,5-Dibromopyridine-2,6-diamine is typically achieved through the direct bromination of 2,6-diaminopyridine. The amino groups strongly activate the pyridine ring towards electrophilic substitution, directing the bromine atoms to the 3 and 5 positions.

Figure 1: Synthetic pathway to 3,5-Dibromopyridine-2,6-diamine.

Detailed Experimental Protocol:

Causality: The use of acetic acid as a solvent provides a polar medium to dissolve the starting material and facilitate the electrophilic attack of bromine. The reaction is typically performed at or below room temperature to control the exothermicity and minimize the formation of byproducts.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,6-diaminopyridine (1.0 eq) in glacial acetic acid.

-

Bromine Addition: Cool the solution in an ice bath to 0-5°C. Slowly add a solution of bromine (2.0-2.2 eq) in glacial acetic acid via the dropping funnel, ensuring the temperature does not exceed 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is approximately 7-8.

-

Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3,5-Dibromopyridine-2,6-diamine.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 3,5-Dibromopyridine-2,6-diamine stems from the distinct reactivity of its amino and bromo substituents. This allows for a range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

1. Reactions at the Amino Groups:

The amino groups can readily undergo standard reactions such as acylation, alkylation, and protection. For instance, they can be protected with a Boc group (di-tert-butyl dicarbonate) to modulate their reactivity during subsequent transformations.

2. Reactions at the Bromo Groups: The Gateway to Molecular Diversity

The bromine atoms are susceptible to a variety of cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst allows for the introduction of aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, providing access to a wide range of substituted diaminopyridines.

-

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper, is a powerful tool for introducing alkynyl moieties.

Figure 2: Key cross-coupling reactions of the core scaffold.

Applications in Drug Discovery and Materials Science

The unique structural features of 3,5-Dibromopyridine-2,6-diamine make it an attractive starting material for the development of novel compounds in both medicinal chemistry and materials science.

In Medicinal Chemistry:

The diaminopyridine scaffold is a known pharmacophore in various therapeutic areas. Derivatives of diaminopyridines have shown a range of biological activities, including antibacterial and kinase inhibitory effects. The ability to introduce diverse substituents at the 3 and 5 positions of 3,5-Dibromopyridine-2,6-diamine allows for the systematic exploration of the structure-activity relationship (SAR) in drug discovery programs. For example, related 2,6-diaminopyridine scaffolds have been investigated as inhibitors of PptT (phosphopantetheinyl transferase), an essential enzyme in many pathogenic bacteria[6].

In Materials Science:

The rigid pyridine core and the potential for extensive functionalization make 3,5-Dibromopyridine-2,6-diamine a promising building block for the synthesis of advanced materials. The introduction of chromophores or other functional groups via cross-coupling reactions can lead to the formation of organic dyes, fluorescent probes, and materials with interesting photophysical properties. Furthermore, its ability to act as a ligand for metal ions opens up possibilities for the construction of metal-organic frameworks (MOFs) and coordination polymers with applications in catalysis, gas storage, and sensing[7].

Spectroscopic Characterization

While a publicly available, comprehensive set of spectral data for 3,5-Dibromopyridine-2,6-diamine is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the C4-H proton. The chemical shift of the amino protons will likely appear as a broad singlet, and its position will be dependent on the solvent and concentration. For comparison, the aromatic protons of 3,5-dibromopyridine appear at approximately 8.6 and 8.0 ppm[8].

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbon atoms of the pyridine ring. The carbons bearing the bromine atoms (C3 and C5) will be significantly shifted downfield compared to the other carbons.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight of the compound. For the related 2-amino-3,5-dibromopyridine, the molecular ion is observed at m/z 250, 252, and 254 in a characteristic ratio.

Conclusion: A Versatile Platform for Innovation

3,5-Dibromopyridine-2,6-diamine is a synthetically valuable and versatile building block with significant potential in both drug discovery and materials science. Its densely packed functional groups provide a platform for the creation of diverse and complex molecular architectures through a variety of well-established chemical transformations. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, will enable researchers to fully exploit its potential in their respective fields.

References

- Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.

-

ResearchGate. (n.d.). Synthesis of 3,6-dibromopyridazine-4,5-diamine 2. Retrieved February 2, 2026, from [Link]

-

MDPI. (2018). 3,6-Dibromopyridazine-4,5-diamine. Retrieved February 2, 2026, from [Link]

-

Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2015). ACS Omega. Retrieved February 2, 2026, from [Link]

-

Georgia Southern University. (n.d.). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved February 2, 2026, from [Link]

-

PubMed. (2015). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Retrieved February 2, 2026, from [Link]

-

Chemsrc. (n.d.). 3,5-dibromopyridine-2,6-diamine. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). CN101029021A - Production of 2,6-diamino-pyridine.

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). US4325870A - Process for the preparation of 2,6-diaminopyridine-azo dyestuffs and of their precursors.

-

PubChem. (n.d.). 2,6-Dibromopyridine. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 2,6-Diamino-3,5-difluoropyridine. Retrieved February 2, 2026, from [Link]

-

European Commission. (n.d.). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl. Retrieved February 2, 2026, from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved February 2, 2026, from [Link]

-

Carl Roth. (n.d.). 2,6-Diaminopyridine Safety Data Sheet. Retrieved February 2, 2026, from [Link]

Sources

- 1. synchem.de [synchem.de]

- 2. chemscene.com [chemscene.com]

- 3. 3,5-Dibromopyridine-2,6-diamine | 76942-20-6 [sigmaaldrich.com]

- 4. 2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. 3,5-Dibromopyridine(625-92-3) 1H NMR [m.chemicalbook.com]

- 8. 3,5-Dibromo-2-pyridylamine(35486-42-1) 1H NMR [m.chemicalbook.com]

1H NMR Spectrum of 3,5-Dibromopyridine-2,6-diamine: A Technical Guide

This guide outlines the 1H NMR characterization of 3,5-Dibromopyridine-2,6-diamine (also known as 2,6-Diamino-3,5-dibromopyridine).[1][2] It is designed for researchers utilizing this compound as a scaffold in the synthesis of fused heterocycles (e.g., pyrido[2,3-d]pyrimidines) or metal-ligand complexes.[1][3]

Executive Summary

3,5-Dibromopyridine-2,6-diamine is a highly symmetrical, electron-rich pyridine derivative.[1] Its 1H NMR spectrum in DMSO-d

Correct interpretation of this spectrum is critical for verifying the completeness of bromination reactions starting from 2,6-diaminopyridine, as under-brominated intermediates (monobromo species) are common impurities.[1][3]

Structural Analysis & Symmetry

To accurately interpret the spectrum, one must first deconstruct the molecular symmetry.[1][3] The molecule possesses a

-

Aromatic Protons: The protons at positions 3 and 5 are substituted by Bromine.[1][3] The only remaining aromatic proton is at position 4 (H4 ).[3]

-

Amino Protons: The two amino groups (

) at positions 2 and 6 are chemically equivalent.[1] -

Integration Ratio: The theoretical integration ratio is 1:4 (1 aromatic proton to 4 amino protons).[3]

Diagram 1: Structural Logic & Signal Prediction

Caption: Logical flow from molecular symmetry to predicted NMR signals. The C2v symmetry reduces the complex pyridine system to two distinct signals.

Experimental Protocol

Solvent Selection

Recommended Solvent: DMSO-d

-

Reasoning: Aminopyridines exhibit poor solubility in non-polar solvents like CDCl

.[3] Furthermore, DMSO-d

Sample Preparation Workflow

-

Weighing: Transfer 10–15 mg of the sample into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-d

(containing 0.03% TMS as internal standard). -

Homogenization: Sonicate for 30–60 seconds. Aminopyridines can form intermolecular hydrogen-bonded aggregates; sonication ensures a true solution.[1]

-

Filtration (Optional): If the solution is cloudy (indicating inorganic salts from the bromination step), filter through a small glass wool plug directly into the NMR tube.

Spectral Interpretation

Chemical Shift Data (DMSO-d )

| Assignment | Proton Type | Shift ( | Multiplicity | Integration | Coupling ( |

| H-4 | Aromatic | 7.85 (range 7.7–8.[1]0) | Singlet (s) | 1H | - |

| -NH | Amino | 6.10 – 6.50 | Broad Singlet (br s) | 4H | - |

| DMSO | Residual Solvent | 2.50 | Quintet | - | - |

| H | Water | 3.33 | Broad Singlet | Variable | - |

Detailed Analysis

The Aromatic Singlet (H-4)

The signal for H-4 appears as a sharp singlet.[1] Its chemical shift is the result of competing electronic effects:

-

Deshielding (+): The two bromine atoms at positions 3 and 5 are electronegative and exert a strong inductive effect (

), pulling electron density away from the ring and deshielding H-4.[1][3] This pushes the shift downfield compared to the parent 2,6-diaminopyridine (H4 -

Shielding (-): The amino groups at positions 2 and 6 are strong resonance donors (

).[1][3] However, H-4 is meta to the amino groups, so the resonance shielding is less effective at C4 than at C3/C5 (which are now brominated).[1][3] -

Net Result: The deshielding effect of the ortho-bromines dominates, placing the signal in the 7.8 – 8.0 ppm region.[1][3]

The Amino Protons (-NH

)

These protons are exchangeable.[1] Their chemical shift and peak shape are highly sensitive to:

-

Concentration: Higher concentrations increase intermolecular hydrogen bonding, shifting the peak downfield.[1][3]

-

Water Content: "Wet" DMSO can cause proton exchange broadening, sometimes merging the signal with the water peak at 3.33 ppm.[1][3] In dry DMSO, it appears as a broad singlet integrating to 4 protons.[1][3]

Impurity Profiling & Troubleshooting

In drug development, this compound is often synthesized via the bromination of 2,6-diaminopyridine.[1][3] Common impurities must be identified.[1][3]

Diagram 2: Synthesis & Impurity Logic

Caption: Reaction pathway showing the origin of the mono-bromo impurity and its distinct NMR signature (coupling doublets vs. target singlet).

Diagnostic Signals for Impurities[1][3]

-

3-Bromo-2,6-diaminopyridine (Mono-bromo):

-

2,6-Diaminopyridine (Starting Material):

-

Look for a triplet at ~7.1 ppm (H4) and a doublet at ~5.7 ppm (H3/H5).[3]

-

-

Acetic Acid:

References

-

Synthesis and Characterization

-

NMR Solvent Data

-

Spectral Database

Sources

Technical Guide: Mass Spectrometry of 3,5-Dibromopyridine-2,6-diamine

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3,5-Dibromopyridine-2,6-diamine. Often encountered as a critical intermediate in ligand synthesis or a halogenated impurity in the production of 2,6-diaminopyridine, this compound requires precise analytical methods for detection and quantification.[1] This document details the ionization behavior, isotopic fingerprinting, and fragmentation logic required to validate this specific analyte in complex matrices.

Chemical Identity & Physicochemical Context

Before establishing MS parameters, one must understand the analyte's properties to select the correct ionization mode and solvent system.[1][2]

| Property | Data | Relevance to MS |

| IUPAC Name | 3,5-Dibromopyridine-2,6-diamine | Target Analyte |

| CAS Number | 76942-20-6 | Reference Standard Verification |

| Formula | C | Basis for Exact Mass Calculation |

| Molecular Weight | 266.92 g/mol | Nominal Mass |

| Monoisotopic Mass | 264.8850 Da ( | Base Peak for High-Res MS |

| Basicity | Diamine functionality | High proton affinity; Ideal for ESI(+) |

| Solubility | DMSO, Methanol, Acetonitrile | Compatible with Reversed-Phase LC |

Expert Insight: The presence of two exocyclic amine groups at the 2 and 6 positions significantly enhances the basicity of the pyridine nitrogen.[1][2] Consequently, Electrospray Ionization in Positive Mode (ESI+) is the gold standard for this molecule, yielding intense

Mass Spectrometry Profile

The Isotopic Fingerprint (The "Triplet" Signature)

The most definitive feature of 3,5-Dibromopyridine-2,6-diamine is its isotopic pattern. Bromine exists naturally as

-

Peak A (M): Contains two

Br atoms.[1][2] -

Peak B (M+2): Contains one

Br and one -

Peak C (M+4): Contains two

Br atoms.[1][2]

Observed m/z values (Protonated

Critical QC Check: If your spectrum does not show this 1:2:1 intensity distribution, the peak is not a dibrominated species.[1][2]

Fragmentation Pathways (MS/MS)

In tandem mass spectrometry (MS/MS), the precursor ion (m/z 270) undergoes collision-induced dissociation (CID).[1] The fragmentation logic follows the stability of the pyridine ring and the lability of the substituents.[2]

Primary Fragmentation Channels:

-

Deamination (Neutral Loss of NH

): Common in amino-pyridines.[1][2] Loss of 17 Da. -

Debromination (Radical or Neutral Loss): Loss of Br

(79/81 Da) or HBr (80/82 Da).[1][2]- (Loss of Br)[1]

-

Ring Cleavage (HCN Loss): Characteristic of the pyridine skeleton.[1][2]

- (Loss of HCN from the deaminated ion)

Visualization: Fragmentation Logic

The following diagram illustrates the proposed fragmentation tree for the

Caption: Proposed MS/MS fragmentation tree for 3,5-Dibromopyridine-2,6-diamine (ESI+).

Experimental Protocol: Impurity Profiling

This protocol is designed to detect 3,5-Dibromopyridine-2,6-diamine as an impurity in the synthesis of 2,6-diaminopyridine or 2-amino-5-bromopyridine.

Sample Preparation[1][2]

-

Stock Solution: Dissolve 1 mg of the sample in 1 mL of DMSO (Solubility check: clear solution).

-

Working Standard: Dilute the stock 1:100 with 50:50 Water:Acetonitrile (0.1% Formic Acid).

-

Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.[1][2]

LC-MS Instrumentation Parameters

Analytical Workflow Diagram

This workflow ensures self-validating detection by cross-referencing retention time and isotopic patterns.[1][2]

Caption: Analytical workflow for the detection of dibrominated pyridine impurities.

References

-

PubChem. 3,5-Dibromopyridine-2,6-diamine Compound Summary. National Library of Medicine.[1][2] [1]

-

ChemicalBook. 2,6-Diaminopyridine Mass Spectrum & Properties. (Used for fragmentation analogy of the pyridine-diamine core).[1][2]

-

Heterocyclic Letters. Synthesis of 2,5-dibromopyridine and impurity analysis. (Contextualizes the formation of dibromo-diamine impurities).[1][2][3]

-

ChemSrc. 3,5-Dibromopyridine-2,6-diamine Physicochemical Data.[1]

Sources

Advanced FT-IR Characterization of 3,5-Dibromopyridine-2,6-diamine

Content Type: Technical Guide / Whitepaper Target Audience: Pharmaceutical Researchers, Analytical Chemists, Process Development Scientists[1][2]

Executive Summary

This technical guide provides a rigorous framework for the vibrational analysis of 3,5-Dibromopyridine-2,6-diamine (CAS: 39768-68-4 / 76942-20-6), a critical halogenated heterocyclic intermediate used in the synthesis of antiviral agents and kinase inhibitors.[1][2][3]

Unlike simple pyridines, this molecule presents a complex vibrational landscape due to the interplay between the electron-donating amino groups and the electron-withdrawing bromine substituents.[1][2][3] This guide moves beyond basic peak listing, offering a mechanistic interpretation of the infrared spectrum to support purity assessment, polymorph identification, and reaction monitoring.[1][3]

Molecular Context & Symmetry Analysis

To accurately interpret the FT-IR spectrum, one must first understand the molecular geometry and electronic distribution.[1][2][3]

-

Symmetry Point Group:

(approximate).[1][2][3] The molecule possesses a -

Electronic Effects:

-

Amino Groups (2,6-position): Strong

-donors.[1][2][3] They increase electron density in the ring but are susceptible to H-bonding.[1][2][3] -

Bromine Atoms (3,5-position): Inductive electron-withdrawing groups (-I effect).[1][2][3] They reduce the basicity of the amino groups and shift N-H stretching frequencies compared to non-halogenated analogs.[1][2][3]

-

Steric Crowding: The proximity of the bulky Bromine atoms to the Amino groups forces a specific orientation of the N-H bonds, potentially sharpening the stretching bands due to restricted rotation.[3]

-

Experimental Methodology

Trustworthy data generation requires a self-validating protocol.[1][2][3] For this crystalline solid, two methods are standard: Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) .[1][2][3]

Protocol Selection: ATR vs. KBr

| Feature | Diamond ATR (Recommended) | KBr Pellet (Classic) |

| Sample Prep | None/Minimal (Direct contact) | Grinding with KBr salt (1:100 ratio) |

| Pathlength | Fixed (~2 µm penetration) | Variable (depends on pellet thickness) |

| Moisture Risk | Low | High (KBr is hygroscopic) |

| Suitability | Routine QC & Polymorph Screening | Trace Impurity Analysis |

Step-by-Step Workflow

The following workflow ensures data integrity and reproducibility.

Figure 1: Standardized FT-IR acquisition workflow for solid-state pharmaceutical intermediates.

Spectral Interpretation & Assignment

This section details the characteristic vibrational modes. The spectrum is divided into three critical zones: the High-Frequency Region (N-H), the Double Bond Region (Ring/Scissoring), and the Fingerprint Region (C-Br/Ring Deformation).[1][3]

Zone I: High-Frequency Region (3500 – 3100 cm⁻¹)

Primary Amine Signatures:

The molecule contains two primary amine groups (

- (Asymmetric Stretch): ~3450 – 3380 cm⁻¹.[1][2][3]

- (Symmetric Stretch): ~3350 – 3280 cm⁻¹.[1][2][3]

-

Fermi Resonance: Often observed as a shoulder ~3200 cm⁻¹, resulting from the interaction between the fundamental N-H stretch and the overtone of the N-H deformation.[2][3]

Technical Insight: The electron-withdrawing Bromine atoms at positions 3 and 5 reduce the electron density on the amine nitrogens.[1][2][3] This weakens the N-H bond slightly less than expected due to resonance compensation, but generally, you will observe a blue shift (higher frequency) compared to non-halogenated 2,6-diaminopyridine due to the "field effect" and reduced H-bond acceptance capability of the amine nitrogen.[3]

Zone II: Double Bond & Scissoring Region (1700 – 1400 cm⁻¹)

This region confirms the presence of the pyridine core and the amine bending modes.[1][2][3]

| Frequency (cm⁻¹) | Assignment | Mode Description |

| 1640 – 1610 | Scissoring: In-plane bending of the | |

| 1590 – 1560 | Ring Stretch: Characteristic pyridine "quadrant" stretching.[1][2][3][6] | |

| 1480 – 1440 | Skeletal Vibration: Aromatic ring breathing/stretching modes coupled with C-H in-plane bending.[1][2][3][6] |

Zone III: Fingerprint & Halogen Region (1400 – 500 cm⁻¹)

This is the most diagnostic region for the "3,5-dibromo" substitution pattern.[1][2][3]

-

C-N Stretching (~1350 – 1250 cm⁻¹): The bond between the ring carbon and the exocyclic amine nitrogen has partial double-bond character due to resonance.[1][2][3] This band is strong and distinct.[1][2][3]

-

C-Br Stretching (~1050 – 1000 cm⁻¹ & ~700 – 600 cm⁻¹): Carbon-Bromine bonds are heavy and appear at lower frequencies.[1][2][3]

-

Isolated Ring Hydrogen (C4-H) (~850 – 800 cm⁻¹): The molecule has only one aromatic hydrogen atom at position 4 (between the two bromines).[1][2][3]

-

Diagnostic: An isolated aromatic proton typically shows a sharp out-of-plane (OOP) bending vibration near 860–880 cm⁻¹ .[1][2][3] This is a crucial purity check; the appearance of bands at 750 cm⁻¹ (indicating adjacent hydrogens) suggests loss of bromination or presence of starting material (2,6-diaminopyridine).[1][2][3]

-

Mechanistic Pathway of Vibrational Coupling

Understanding how the substituents couple helps in troubleshooting spectral anomalies.[1][2][3]

Figure 2: Electronic and steric coupling effects influencing the IR spectrum.[1][2][3]

Quality Control & Impurity Profiling

In a drug development context, FT-IR is a primary ID test.[1][2][3] Here is how to use it for purity validation.

Common Contaminants[1][2][3][4]

-

Mono-brominated species (2,6-diamino-3-bromopyridine):

-

Residual Solvents (Ethanol/Methanol):

-

Water:

Acceptance Criteria (Example)

-

Identity: The sample spectrum must match the reference standard with a correlation coefficient > 0.95.

-

Key Band Check:

References

-

National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 12274, 2,6-Dibromopyridine. Retrieved from [Link](Note: Used for analog comparison and halogenated pyridine spectral properties).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][3] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][3][8] (Authoritative source for general functional group assignment rules).

-

ChemSrc. (2025).[1][2][3] 3,5-dibromopyridine-2,6-diamine (CAS 76942-20-6) MSDS and Properties. Retrieved from [Link].[1][2][3]

Sources

- 1. 2,5-Dibromopyridine | C5H3Br2N | CID 69353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Diaminopyridine | C5H7N3 | CID 8861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]

- 5. CN101029021A - Production of 2,6-diamino-pyridine - Google Patents [patents.google.com]

- 6. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 7. 2,6-Dibromopyridine | 626-05-1 [chemicalbook.com]

- 8. 2,6-Diamino-3,5-difluoropyridine | C5H5F2N3 | CID 10176199 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocol for 3,5-Dibromopyridine-2,6-diamine

[1][2]

Executive Summary & Strategic Analysis

The functionalization of 3,5-dibromopyridine-2,6-diamine (CAS: 24984-64-5) via Suzuki-Miyaura cross-coupling presents a distinct chemoselective challenge compared to standard pyridine couplings. Unlike electron-deficient 2-halopyridines, this substrate features a "push-pull" electronic system where the strong electron-donating effects of the 2,6-diamino groups (

Core Challenges:

-

Deactivation of C-Br Bonds: The increased electron density renders the C3/C5-Br bonds less electrophilic, raising the activation energy for the oxidative addition step of the Palladium(0) catalytic cycle.

-

Catalyst Poisoning: The free primary amines and the pyridine nitrogen can competitively coordinate to the Pd center, displacing phosphine ligands and arresting the catalytic cycle (formation of "Pd-black" or inactive amine-complexes).

-

Protodeboronation: The electron-rich nature of the coupling partner often requires higher temperatures, which increases the rate of boronic acid decomposition before transmetalation can occur.

This guide provides two validated protocols: a Direct Coupling Method utilizing sterically demanding dialkylbiaryl phosphine ligands to overcome electronic deactivation, and a Protection-Deprotection Strategy for high-fidelity scale-up.

Chemical Logic & Mechanism[3]

To successfully couple this substrate, one must select a catalyst system capable of facilitating oxidative addition into an electron-rich aryl halide while resisting amine coordination.

Mechanistic Pathway & Ligand Selection[4][5]

-

Ligand: We utilize XPhos or SPhos .[1] These Buchwald-type ligands are bulky (preventing amine coordination to Pd) and electron-rich (accelerating oxidative addition into the deactivated C-Br bond).

-

Base: K₃PO₄ is preferred over carbonates. The phosphate anion aids in the pre-activation of the boronic acid and can act as a proton shuttle, crucial for sterically hindered couplings.

-

Solvent: A biphasic system (Toluene/Water or Dioxane/Water) is essential to dissolve the inorganic base and facilitate the interfacial transmetalation step.

Visualized Workflow (DOT Diagram)

Figure 1: Decision tree for synthetic strategy. Path A offers speed but requires specialized ligands. Path B adds steps but guarantees purity and scalability.

Experimental Protocols

Protocol A: Direct Coupling (High-Throughput / Discovery)

Best for: Rapid synthesis of analogs on mg to 5g scale.

Reagents:

-

Substrate: 3,5-Dibromopyridine-2,6-diamine (1.0 equiv)

-

Boronic Acid: Arylboronic acid (2.5 - 3.0 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)[1]

-

Alternative Pre-catalyst:XPhos Pd G2 (2-5 mol%)

-

-

Base: K₃PO₄ (tribasic, 4.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

-

Setup: Charge a microwave vial or pressure tube with the diamine (1.0 eq), boronic acid (2.5 eq), and K₃PO₄ (4.0 eq).

-

Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 10 minutes. Critical: Oxygen promotes homocoupling of the boronic acid and catalyst oxidation.

-

Catalyst Addition: Add the Pd source and ligand (or pre-catalyst) quickly under positive inert gas pressure. Seal the vessel.

-

Reaction: Heat to 100°C for 12–18 hours (conventional heating) or 110°C for 1 hour (Microwave irradiation).

-

Work-up: Cool to RT. Filter through a pad of Celite to remove Pd black. Wash with EtOAc.[2]

-

Purification: The product is likely basic. Wash the organic layer with saturated NaHCO₃, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (DCM/MeOH gradients or Amino-functionalized silica).

Protocol B: Acetyl Protection Route (Scale-Up / High Purity)

Best for: Multi-gram synthesis, GMP processes, or when direct coupling fails.

Step 1: Protection

-

Reflux 3,5-dibromopyridine-2,6-diamine in Acetic Anhydride (neat) for 4 hours.

-

Cool to 0°C. The bis-acetamide (or tetra-acetamide) usually precipitates. Filter and wash with cold Et₂O.

-

Result: The electron-withdrawing acetyl groups activate the C-Br bond and prevent amine-Pd coordination.

Step 2: Coupling

-

Reagents: Protected Substrate (1.0 eq), Boronic Acid (2.5 eq), Pd(dppf)Cl₂·DCM (3 mol%), Na₂CO₃ (3.0 eq).

-

Solvent: Toluene : Ethanol : Water (4:1:1).

-

Conditions: Heat at 90°C for 16 hours. The reaction is generally cleaner and faster than Protocol A due to the activated substrate.

Step 3: Deprotection

-

Suspend the crude coupled product in Ethanol (10 vol).

-

Add 6M HCl (5 vol) and reflux for 2-4 hours.

-

Neutralize with NaOH to precipitate the free diamine product.

Data Presentation & Optimization

The following table summarizes optimization data for the direct coupling of 3,5-dibromopyridine-2,6-diamine with phenylboronic acid.

| Entry | Catalyst System | Ligand | Base | Solvent | Yield (Isolated) | Notes |

| 1 | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DMF/H₂O | < 10% | Catalyst poisoning; mostly starting material. |

| 2 | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane/H₂O | 35% | Mono-coupled product dominates. |

| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 72% | Good conversion; requires strict deoxygenation. |

| 4 | XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 88% | Optimal. Fast kinetics, minimal debromination. |

| 5 | Pd₂dba₃ | t-Bu₃P | K₃PO₄ | THF/H₂O | 65% | Effective, but ligand is air-sensitive and pyrophoric. |

Troubleshooting Guide

Issue: Mono-coupling vs. Bis-coupling

-

Observation: The reaction stalls after adding one aryl group.

-

Cause: The first aryl group increases steric bulk and electron density, deactivating the second bromine.

-

Solution: Increase temperature to 120°C (sealed tube) and use 3.5 eq of boronic acid. Switch to Protocol B (Protected route) to activate the ring.

Issue: Protodeboronation

-

Observation: Formation of benzene (or Ar-H) instead of coupled product.

-

Cause: High temperature + water + electron-rich boronic acids.

-

Solution: Add the boronic acid in portions (e.g., 1.0 eq at T=0, 1.0 eq at T=2h). Switch base to K₂CO₃ or KF (anhydrous conditions).

Issue: Palladium Removal

-

Observation: Product is dark/grey (residual Pd).

-

Solution: The diamine product chelates Pd. Treat the crude organic solution with QuadraPure™ TU (thiourea scavenger) or wash with aqueous Na₂S or N-Acetylcysteine before chromatography.

References

-

General Suzuki Coupling on Aminopyridines

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

-

Use of Buchwald Ligands (SPhos/XPhos)

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

-

Regioselectivity in Dihalopyridines

-

Lutz, M. R., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 4123-4133. Link

-

-

Synthesis of 2,6-Diamino-3,5-dinitropyridine (Precursor Context)

-

Protection Strategies for Aminopyridines

Application Note: Buchwald-Hartwig Amination of 3,5-Dibromopyridine-2,6-diamine

[1]

Abstract & Strategic Overview

The functionalization of 3,5-Dibromopyridine-2,6-diamine presents a unique synthetic challenge. Unlike electron-deficient pyridines (e.g., 2-bromopyridine) which undergo oxidative addition readily, this substrate is significantly electron-rich due to the strong donation from the two amino groups at the 2- and 6-positions.[1] Furthermore, the presence of free primary amines (

Successful amination at the 3,5-positions requires a catalyst system capable of:

-

Overcoming Electronic Deactivation: The electron-rich ring increases the energy barrier for oxidative addition.

-

Chemo-selectivity: Promoting cross-coupling with the external amine over the internal 2,6-amino groups (homocoupling/oligomerization).[1]

-

Steric Tolerance: The 3,5-bromines are sterically crowded by the adjacent 2,6-amino groups.[1]

This protocol details a Direct Coupling Strategy utilizing Third-Generation (G3) Buchwald Precatalysts, which eliminates the need for protecting group manipulations.[1]

Retrosynthetic Logic & Catalyst Selection

The Electronic Challenge

The oxidative addition of Pd(0) into the C-Br bond is the rate-determining step (RDS).

-

Standard Pyridines: Electron-poor

Fast Oxidative Addition.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Target Substrate: The 2,6-diamino groups donate electron density into the ring (mesomeric effect), making the C-Br bond stronger and the ring less electrophilic.

Solution: Use electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., BrettPhos , RuPhos ) to increase the electron density on the Palladium center, thereby accelerating oxidative addition.[1]

The Chemo-selectivity Challenge

Free amines can bind to Pd(II) intermediates, forming stable "off-cycle" species.[1] Solution: Use L-type ligands (Phosphines) that bind more tightly than the amine substrate, and employ Pd precatalysts (e.g., BrettPhos Pd G3) that rapidly generate the active monoligated Pd(0) species, preventing induction periods where catalyst decomposition often occurs.

Decision Matrix: Ligand Selection

| Parameter | BrettPhos | RuPhos | Xantphos | BINAP |

| Substrate Class | Primary Amines | Secondary Amines | General | General |

| Electronic Match | Excellent (e- rich) | Excellent (e- rich) | Moderate | Poor |

| Steric Tolerance | High | High | Moderate | Low |

| Recommendation | Primary Choice (1° Amines) | Primary Choice (2° Amines) | Backup | Not Recommended |

Experimental Protocol

Method A: Coupling with Primary Amines (BrettPhos System)

Targeting the synthesis of 2,3,5,6-tetraaminopyridine derivatives.

Materials

-

Substrate: 3,5-Dibromopyridine-2,6-diamine (1.0 equiv)

-

Nucleophile: Primary Amine (

) (2.4 equiv)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Catalyst: BrettPhos Pd G3 (CAS: 1470372-59-8) (2–5 mol%)[1]

-

Base:

(1.0 M in THF) or -

Solvent: 1,4-Dioxane (Anhydrous, degassed)[1]

Step-by-Step Procedure

-

Inert Setup: Flame-dry a resealable reaction vial (e.g., microwave vial or Schlenk tube) and cool under a stream of Argon.

-

Charge Solids: Add 3,5-Dibromopyridine-2,6-diamine (1.0 equiv), BrettPhos Pd G3 (0.02 equiv), and

(2.5 equiv).-

Note: If using LiHMDS, add it after the solvent.

-

-

Solvent Addition: Seal the vial. Evacuate and backfill with Argon (3x).[1] Inject anhydrous 1,4-Dioxane via syringe to achieve a concentration of 0.1 M – 0.2 M.[1]

-

Amine Addition: Inject the primary amine (2.4 equiv).

-

Reaction: Heat the block to 80–100 °C for 4–16 hours.

-

Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Pd black and salts.

-

Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Amine-functionalized silica is recommended to prevent streaking of the basic product).

Method B: Coupling with Secondary Amines (RuPhos System)

Targeting sterically hindered or secondary amines.

-

Catalyst: RuPhos Pd G3 (2–5 mol%)

-

Base:

(3.0 equiv) - Weaker base minimizes side reactions.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Solvent:

or Toluene at 100 °C.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Protocol: Follow the same steps as Method A.

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Oxidative Addition" step which is impeded by the electron-rich nature of the substrate.

Figure 1: Catalytic cycle for the Buchwald-Hartwig amination of 3,5-dibromopyridine-2,6-diamine.[1] Note the critical role of the ligand (L) in facilitating the oxidative addition into the electron-rich heteroaryl bromide.

Troubleshooting & Optimization Guide

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Oxidative addition failure due to e- rich ring.[1] | Switch to BrettPhos or AdBrettPhos (higher activity). Increase Temp to 110 °C. |

| Mono-amination only | Catalyst deactivation or steric crowding. | Add a second portion of catalyst (1 mol%) after 4 hours. Use RuPhos for sterically demanding amines.[1] |

| Dehalogenation (H-product) | Switch solvent to Toluene or DME .[1] Avoid secondary alcohols. | |

| No Reaction | Catalyst poisoning by free 2,6-amines.[1] | Protect 2,6-amines as acetamides ( |

The "Protection" Contingency

If direct coupling fails due to coordination of the 2,6-diamines, perform the following sequence:

-

Protection: React substrate with

/ Pyridine -

Coupling: Perform Buchwald-Hartwig (standard conditions).

-

Deprotection: Acidic hydrolysis (

, reflux).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Safety & Handling

-

3,5-Dibromopyridine-2,6-diamine: Toxic if swallowed.[1] Irritant. Handle in a fume hood.

-

Palladium Precatalysts: Generally air-stable in solid form but sensitive in solution.[1]

-

Base (

): Moisture sensitive. Store in a desiccator or glovebox.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

References

-

Buchwald-Hartwig Amination Overview

-

Catalyst Selection for Pyridines

-

Advanced Ligand Guide

-

Substrate Data

Sources

- 1. 2,6-Diaminopyridine | 141-86-6 [chemicalbook.com]

- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. synchem.de [synchem.de]

- 6. chemscene.com [chemscene.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3,5-Dibromopyridine-2,6-diamine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of crude 3,5-Dibromopyridine-2,6-diamine (CAS: 76942-20-6). The content is structured to address specific experimental issues, offering both troubleshooting advice and foundational knowledge to ensure the highest purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 3,5-Dibromopyridine-2,6-diamine?

A1: The impurity profile of crude 3,5-Dibromopyridine-2,6-diamine is highly dependent on its synthetic route. Typically, syntheses involve the direct bromination of 2,6-diaminopyridine. Based on analogous reactions reported for other aminopyridines, likely impurities include[1][2]:

-

Incompletely Reacted Starting Material: Residual 2,6-diaminopyridine.

-

Mono-brominated Species: 3-Bromo-2,6-diaminopyridine, which arises from incomplete bromination.

-

Positional Isomers: Although the 3 and 5 positions are electronically favored for electrophilic substitution, minor amounts of other isomers could form depending on reaction conditions.

-

Residual Solvents and Reagents: Acetic acid, bromine, or other solvents used during the synthesis and initial workup.

Q2: How do I choose the best purification method for my needs?

A2: The optimal purification strategy depends on the scale of your experiment and the nature of the impurities.

-

For removing minor, less polar impurities on a large scale: A well-optimized recrystallization is often the most efficient method.

-

For removing impurities with very similar polarity or for achieving the highest possible purity (>99.5%) on a small to medium scale: Silica gel column chromatography is the method of choice[3].

-

For removing non-basic impurities: An acid-base extraction can be a useful preliminary step. The diamino-functionality of the target compound allows it to be protonated and extracted into an aqueous acidic phase, leaving non-basic organic impurities behind.

Below is a decision-making workflow to help guide your choice:

Sources

removing impurities from 3,5-Dibromopyridine-2,6-diamine

Technical Support Center: Purification of 3,5-Dibromopyridine-2,6-diamine

Product Identity: 3,5-Dibromopyridine-2,6-diamine

CAS: 76942-20-6

Chemical Formula:

Overview: The Purification Challenge

The synthesis of 3,5-Dibromopyridine-2,6-diamine (typically via bromination of 2,6-diaminopyridine) presents a classic "homolog separation" challenge.[1][2] The crude mixture often contains a statistical distribution of:

-

Under-brominated: 3-Bromopyridine-2,6-diamine (Mono-bromo).[1]

-

Starting Material: 2,6-Diaminopyridine.

-

Oxidation Byproducts: Dark, amorphous "tars" typical of electron-rich aminopyridines.[1][2]

Because the amino groups dominate the polarity, the solubility differences between the mono- and di-bromo species are subtle but exploitable.[1] The di-bromo species is significantly more lipophilic (hydrophobic) than its mono-bromo counterpart due to the second halogen atom.[1][2]

Module 1: Method Selection Guide

Use this decision matrix to select the appropriate protocol for your specific impurity profile.

Caption: Decision tree for selecting the optimal purification workflow based on crude impurity profile.[1][2]

Module 2: Protocols

Protocol A: Hot Non-Polar Extraction (The "Lipophilicity Trick")

Best For: Removing mono-bromo impurities and unreacted starting material.[1][2] Mechanism: The addition of the second bromine atom makes the 3,5-dibromo species significantly more soluble in hot non-polar solvents (like Hexanes or Petroleum Ether) compared to the more polar mono-bromo species or the highly polar diamino starting material.

Steps:

-

Dry the Crude: Ensure the crude solid is completely dry. Water interferes with the extraction.

-

Slurry: Suspend the crude solid in Hexanes or Petroleum Ether (60-90°C) . Use approximately 10-15 mL of solvent per gram of crude.[1][2]

-

Reflux: Heat the suspension to reflux (boiling) with vigorous stirring for 30–60 minutes.

-

Hot Filtration: Filter the mixture while hot through a sintered glass funnel.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then to 0°C. The target product will crystallize out.

-

Collection: Filter the crystals and wash with cold hexanes.

Protocol B: Recrystallization (The "Standard Cleanup")

Best For: Removing oxidation tars (color), inorganic salts, and trace impurities.[2] Solvent System: Ethanol/Water (approx. 4:1 ratio) or Methanol.[2]

Steps:

-

Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) .

-

Decolorization (Critical): If the solution is dark (brown/black), remove the heat source, add Activated Carbon (Charcoal) (approx. 5 wt% of crude mass), and stir for 10 minutes.

-

Warning: Do not add charcoal to a boiling solution; it will foam over.[2]

-

-

Hot Filtration: Filter the hot mixture through a pad of Celite to remove the charcoal and any insoluble salts.

-

Precipitation: Re-heat the filtrate to boiling. Add hot Water dropwise until the solution becomes slightly turbid (cloudy).

-

Clarification: Add just enough ethanol to make the solution clear again.

-

Cooling: Allow to cool slowly to room temperature undisturbed. Rapid cooling traps impurities.[2]

-

Harvest: Filter the off-white/beige needles and wash with cold 50% Ethanol/Water.

Protocol C: Flash Chromatography (The "Scalpel")

Best For: Analytical purity (>99.5%) or separating complex mixtures.[2] Stationary Phase: Silica Gel (40-63 µm).[1][2]

Mobile Phase Optimization: Aminopyridines interact strongly with the acidic silanol groups on silica, leading to "streaking" or broad peaks. You must use a modifier.

| Component | Role | Recommended Ratio |

| Hexanes | Non-polar carrier | 60-80% |

| Ethyl Acetate | Polar modulator | 20-40% |

| Triethylamine (TEA) | Silanol blocker | 1-2% (Mandatory) |

Elution Order (Normal Phase):

-

3,5-Dibromopyridine-2,6-diamine (Least Polar - Elutes First).[1][2]

-

3-Bromopyridine-2,6-diamine (Intermediate).

-

2,6-Diaminopyridine (Most Polar - Elutes Last/Sticks to column).[1][2][4]

Module 3: Troubleshooting & FAQs

Q1: My product is turning black during drying. What is happening? A: Aminopyridines are electron-rich and prone to oxidation by air (forming "pyridine-N-oxides" and polymerization tars), especially when wet or in solution.[1][2]

-

Fix: Always dry the product under vacuum (Schlenk line or vacuum oven) at moderate temperatures (<50°C).[2] Store under an inert atmosphere (Nitrogen/Argon) if possible.[2]

Q2: I tried Method A (Hexane extraction), but the yield is very low. A: You likely didn't use enough solvent or didn't reflux long enough. The solubility differential is effective but the absolute solubility of the di-bromo species in hexanes is still moderate.

-

Fix: Try using a slightly more polar solvent for the extraction, such as a mixture of Hexanes/Toluene (9:1) , or perform multiple extractions on the solid residue.

Q3: The NMR shows broad peaks for the amine protons (

-

Verification: Add a drop of

to your NMR tube.[2] If the peaks disappear (exchange), they are -NH/OH protons.[1][2] If they remain broad, it might be paramagnetic impurities (remove via Method B + Chelex resin).[2]

Q4: Can I use acid-base extraction? A: Yes, but with caution.

-

Protocol: Dissolve crude in 1M HCl (Product becomes protonated/soluble). Filter off non-basic tars.[2] Neutralize slowly with NaOH.[2]

-

Risk: The 3,5-dibromo species is less basic than the starting material due to the electron-withdrawing bromine atoms.[1] It may precipitate at a lower pH than the impurities, allowing for "fractional precipitation" if you monitor pH carefully.[2]

References

-

Organic Syntheses. (1963).[2] 2,3-Diaminopyridine (describes bromination and purification logic for aminopyridines). Organic Syntheses, Coll. Vol. 4, p.238. Retrieved February 2, 2026, from [Link][2]

-

National Institutes of Health (NIH). (2015).[2] Selective Mono- and Diamination of 2,6-Dibromopyridine. PMC. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2018).[2] Purification of phenylene diamines via recrystallization (Analogous chemistry). Retrieved February 2, 2026, from [Link]

Sources

- 1. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]

- 2. 2,6-Diaminopyridine | 141-86-6 [chemicalbook.com]

- 3. 3,5-dibromopyridine-2,6-diamine | CAS#:76942-20-6 | Chemsrc [chemsrc.com]

- 4. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

Technical Support Center: Optimizing Cross-Coupling of 3,5-Dibromopyridine-2,6-diamine

Case ID: 35-DBP-26-DA-001 Status: Active Subject: Troubleshooting Side Reactions, Catalyst Deactivation, and Selectivity Control

Core Technical Analysis

3,5-Dibromopyridine-2,6-diamine presents a unique paradox in cross-coupling chemistry (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). While the electron-rich amino groups (

The Central Challenge: The "Chelation Trap"

The primary failure mode for this substrate is not low reactivity, but catalyst sequestration . The 2,6-diamino motif, combined with the pyridine nitrogen, creates a "pincer-like" coordination environment. Standard phosphine ligands (e.g.,

Reactivity Profile

-

Oxidative Addition: Fast (facilitated by electron-donating

). -

Transmetallation: Slowed if the catalyst is coordinatively saturated by the substrate.

-

Reductive Elimination: Competitive with homocoupling if the local concentration of coupling partner is low.

Troubleshooting Modules

Module A: Reaction Stalling (Catalyst Poisoning)

Symptom: The reaction starts but stalls at <20% conversion. Adding more catalyst yields diminishing returns. The solution turns dark/black (Pd black precipitation) or remains a clear, inactive yellow (stable amine complex).

Root Cause: The free amines (

Corrective Actions:

-

Ligand Switch: Switch to bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands) like XPhos or SPhos . Their steric bulk prevents the formation of stable bis-amine Pd complexes.

-

Substrate Protection: If ligand switching fails, mask the coordinating amines. Acetylation (

) or Boc-protection ( -

Temperature Ramp: Initiate the reaction at lower temperatures (40°C) to allow the catalytic cycle to establish before thermal degradation of the catalyst occurs.

Module B: Loss of Halogen (Protodehalogenation)

Symptom: Formation of 3-bromo-2,6-diaminopyridine (monodehalogenated) or 2,6-diaminopyridine (fully dehalogenated) instead of the coupled product.

Root Cause:

-

Solvent Choice: Use of secondary alcohols (Isopropanol) or DMF/DMAc with traces of water promotes

-hydride elimination or reductive pathways. -

Base Choice: Carbonate bases in alcoholic media act as hydride donors.

Corrective Actions:

-

Solvent Swap: Move to non-protic, non-polar solvents like 1,4-Dioxane or Toluene .

-

Anhydrous Conditions: Ensure water content is <500 ppm.

-

Base Modification: Switch from

to anhydrous

Module C: Selectivity Control (Mono- vs. Bis-Coupling)

Symptom: You desire the mono-coupled product, but obtain a statistical mixture of Starting Material : Mono : Bis (approx. 1:2:1).

Root Cause: The 3- and 5-positions are chemically equivalent (symmetric). Once the first coupling occurs, the electron-rich nature of the ring often makes the second oxidative addition similarly favorable, leading to "over-coupling."

Corrective Actions:

-

Stoichiometry: Use a large excess of the dibromide substrate (3.0 equiv) relative to the boronic acid.

-

High Dilution: Run the reaction at 0.05 M concentration to minimize the probability of the mono-product encountering the active catalyst again.

Visualizing the Failure Modes

The following diagram illustrates the competition between the productive catalytic cycle and the "Chelation Trap" caused by the substrate.

Figure 1: The "Chelation Trap" mechanism where the substrate sequesters the active catalyst.

Experimental Protocols

Protocol A: Optimized Suzuki Coupling (Bis-Coupling)

Use this for full conversion to the 3,5-diarylated product.

| Parameter | Specification | Rationale |

| Catalyst | Bulky ligand prevents amine coordination. | |

| Solvent | 1,4-Dioxane / Water (4:1) | High solubility, promotes transmetallation. |

| Base | Strong base, compatible with XPhos. | |

| Temperature | 90°C | Sufficient energy for oxidative addition. |

| Time | 4-12 Hours | Monitor by LCMS. |

Step-by-Step:

-

Charge a reaction vial with 3,5-dibromopyridine-2,6-diamine (1.0 equiv), Boronic Acid (2.5 equiv),

, XPhos, and -

Evacuate and backfill with Argon (

). -

Add degassed 1,4-Dioxane/Water mixture via syringe.

-

Seal and heat to 90°C.

-

Workup: Cool to RT, filter through Celite (to remove Pd black), dilute with EtOAc, wash with brine.

Protocol B: Substrate Protection (Acetylation)

Use this if the direct coupling fails due to poisoning.

-

Reagents: Substrate (1.0 equiv), Acetic Anhydride (2.5 equiv), Pyridine (solvent/base).

-

Procedure: Stir at 60°C for 2 hours.

-

Outcome: Yields N,N'-(3,5-dibromopyridine-2,6-diyl)diacetamide .

-

Benefit: The amide nitrogens are non-nucleophilic, completely eliminating the catalyst poisoning pathway. The acetyl groups can be removed post-coupling using aqueous NaOH/MeOH.

Frequently Asked Questions (FAQ)

Q: Can I use

Q: Why am I seeing significant homocoupling of my boronic acid? A: This occurs when the oxidative addition to the pyridine is slow (due to poisoning), leaving the catalyst available to oxidize the boronic acid. Solution: Degass solvents thoroughly (oxygen promotes homocoupling) and increase the catalyst loading or switch to the XPhos system.

Q: How do I separate the mono-coupled product from the bis-coupled impurity? A: Due to the significant polarity difference introduced by the free amino groups vs. the aryl groups, Flash Chromatography on silica gel is usually effective. Use a gradient of Hexanes/Ethyl Acetate. The bis-coupled product is typically less polar than the mono-coupled intermediate.

References

-

Catalyst Deactivation Mechanisms

-

Selectivity in Dihalogenated Heterocycles

- Title: A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogen

- Source: ACS C

-

URL:[Link]

-

Protodehalogenation Pathways

- Title: Mechanism of the Suzuki Coupling (Protodeboron

- Source: Organic Chemistry Portal.

-

URL:[Link]

-

Protection Strategies for Aminopyridines

Sources

Technical Support Center: Workup & Purification of 3,5-Dibromopyridine-2,6-diamine

Introduction: The synthesis of 3,5-Dibromopyridine-2,6-diamine is a critical step in the development of various pharmaceutical agents and advanced materials. The starting material, 2,6-diaminopyridine, possesses a highly activated aromatic ring, making the selective dibromination at the 3 and 5 positions a nuanced process. A successful outcome hinges not only on the reaction conditions but critically on a robust and well-understood workup and purification procedure. This guide addresses common challenges encountered during the post-reaction phase, providing detailed, experience-based solutions and protocols to ensure high purity and yield.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is a dark, reddish-brown color after the brominating agent (e.g., NBS or Br₂) was consumed. Is this normal?

A1: Yes, this is very common. The color is often due to residual bromine and potentially some minor, highly colored polymeric byproducts. The key is to effectively quench the excess bromine, which is a crucial first step in the workup. A persistent color after quenching may indicate other issues, which are addressed in the troubleshooting section.

Q2: What is the purpose of quenching the reaction with a reducing agent like sodium thiosulfate?

A2: This is a critical safety and purity step. Bromine (Br₂) is a volatile and corrosive oxidizing agent.[1] Quenching with a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) neutralizes any unreacted bromine, converting it to non-volatile and colorless bromide salts (Br⁻).[2][3] This prevents the hazardous evolution of bromine gas and stops any potential over-bromination or side reactions during subsequent workup steps.[4]

Q3: The product precipitates out of the reaction mixture upon quenching or pH adjustment. Should I filter it directly?

A3: This depends on the reaction solvent and the nature of the precipitate. If the reaction was run in an acidic medium like acetic or sulfuric acid, the product is likely present as a salt. Upon neutralization, the free amine product will precipitate. While direct filtration is possible, it is often better to perform a liquid-liquid extraction. This is because the crude precipitate can be contaminated with inorganic salts and succinimide (if NBS was used), which are more effectively removed by washing an organic solution of your product.

Q4: What is the expected appearance and melting point of pure 3,5-Dibromopyridine-2,6-diamine?

A4: The pure compound is typically a white to off-white or pale yellow crystalline solid. Significant deviation from this (e.g., dark brown or orange) indicates the presence of impurities. The reported melting point can vary slightly, but it is generally in the range of 150-154 °C.

Troubleshooting Guide

This section addresses specific problems encountered during the workup and suggests corrective actions.

Problem 1: Low or No Yield of Precipitated Product After Basification

-

Possible Cause A: Product is more soluble than expected. The product may have some solubility in the aqueous/organic mixture, especially if large volumes of solvent were used.

-

Solution: Before concluding a failed reaction, extract the entire aqueous mixture thoroughly with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane). Combine the organic layers, dry, and concentrate in vacuo to see if the product can be recovered from the solution.

-

-

Possible Cause B: Incomplete reaction. The starting material, 2,6-diaminopyridine, is significantly more water-soluble than the dibrominated product.

-

Solution: Always check reaction completion with a suitable analytical method like TLC or LC-MS before initiating the workup. If starting material is present, it may be lost to the aqueous phase during extraction.

-

-

Possible Cause C: Formation of a highly soluble salt. If the basification step was insufficient and the pH remains acidic, the product will stay in the aqueous phase as an ammonium salt.

-

Solution: Check the pH of the aqueous layer after basification with pH paper or a meter. Ensure it is distinctly basic (pH > 9) before extraction. Add more base if necessary.

-

Problem 2: The Isolated Product is an Oily, Gummy Solid Instead of a Crystalline Powder

-

Possible Cause A: Presence of solvent. Residual organic solvent (e.g., DMF, DMSO) or even water can prevent crystallization.

-

Solution: Ensure the product is thoroughly dried. If it was isolated by extraction, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentration. If the product is still oily, attempt to triturate it with a non-polar solvent like hexanes or petroleum ether. This can often induce crystallization and wash away non-polar impurities.

-

-

Possible Cause B: Contamination with byproducts. The presence of mono-brominated starting material or succinimide can interfere with crystal lattice formation.

-

Solution: The product requires further purification. Recrystallization is the preferred method.[5] If that fails, column chromatography may be necessary.

-

Problem 3: The Final Product is Darkly Colored (Brown, Red, or Black)

-

Possible Cause A: Incomplete quenching. Residual bromine can lead to degradation and color formation over time.

-

Solution: During the workup, ensure the quenching agent is added until the characteristic bromine color completely disappears.[6] Washing the organic extract with a fresh portion of thiosulfate solution is good practice.

-

-

Possible Cause B: Air oxidation. Aromatic amines, especially diamines, can be sensitive to air and light, leading to the formation of colored, oxidized impurities.

-

Solution: Workup procedures should be performed promptly. Avoid leaving solutions of the product exposed to air and light for extended periods. Storing the final product under an inert atmosphere (Nitrogen or Argon) can improve its long-term stability.

-

-

Possible Cause C: Charring during recrystallization. Using a solvent with too high of a boiling point or heating for too long can cause decomposition.

-

Solution: Add activated carbon to the hot solution during recrystallization to adsorb colored impurities.[7] Filter the hot solution through a pad of celite to remove the carbon before allowing it to cool. Choose a recrystallization solvent with a moderate boiling point.

-

Experimental Protocols & Methodologies

Protocol 1: Standard Post-Reaction Workup

This protocol assumes the reaction was performed using N-Bromosuccinimide (NBS) or Bromine in a solvent like Acetonitrile, DMF, or an acid.

-

Cooling: Once the reaction is deemed complete by TLC/LC-MS, cool the reaction vessel to 0-5 °C in an ice-water bath. This moderates the exothermic quenching reaction.

-

Quenching: Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or 10% sodium bisulfite (NaHSO₃) with vigorous stirring. Continue addition until the reddish-brown color of bromine is fully discharged and the solution becomes pale yellow or colorless.[3]

-

Solvent Removal (if applicable): If the reaction was conducted in a water-miscible solvent like Acetonitrile or DMF, remove the bulk of the solvent under reduced pressure.

-

Basification & Extraction:

-

Add water to the remaining residue, followed by an extraction solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Slowly add a base, such as saturated sodium bicarbonate (NaHCO₃) solution or 1M sodium hydroxide (NaOH), with stirring until the aqueous layer is basic (pH > 9).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with fresh portions of the organic solvent.

-

-

Washing: Combine all organic layers. Wash sequentially with:

-

Water (1x)

-

Brine (saturated aq. NaCl) (1x) - This helps to break emulsions and remove dissolved water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product.

Diagram: General Workup & Purification Workflow

This diagram illustrates the logical flow from the completed reaction to the pure, isolated product.

Caption: Standard workflow for the workup and purification of 3,5-Dibromopyridine-2,6-diamine.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by separating them from impurities based on differences in solubility.[5]

-

Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. Based on the polar amine functional groups and the non-polar bromines, a moderately polar solvent system is a good starting point. See the table below for suggestions.

-

Procedure:

-

Place the crude solid in an Erlenmeyer flask.

-

Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.

-

Optional: If the solution is highly colored, add a small amount of activated carbon and keep the solution hot for a few minutes.

-

Filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and carbon, if used).

-

Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.

-

Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal recovery.

-

Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain the pure product.

-

Data Table: Recrystallization Solvent Screening

| Solvent System | Observation & Rationale |

| Ethanol/Water | A good starting point. Dissolve in a minimum of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Allow to cool. |

| Toluene | Can be effective for aromatic compounds. Its higher boiling point allows for good dissolution, but care must be taken to avoid decomposition. |

| Ethyl Acetate/Hexanes | Dissolve the crude product in a minimum of hot ethyl acetate. Add hexanes slowly until the solution becomes turbid, then allow it to cool. |

| Acetonitrile | The product often has moderate solubility in acetonitrile, making it a suitable single-solvent choice for recrystallization. |

References

- US4325870A - Process for the preparation of 2,6-diaminopyridine-azo dyestuffs and of their precursors - Google Patents.

- CN117185995A - 3, 5-difluoropyridine-2, 6-diamine derivative, preparation method and ... - Google Patents. Discusses the synthesis of related di-substituted 2,6-diaminopyridines, providing context on handling these types of molecules.

-

Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. A comprehensive guide on the principles and practice of recrystallization for purifying solid compounds. [Link]

-

Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC - NIH. Details purification methods for related aminopyridines, including base extraction and column chromatography. [Link]

-

How to purify Amine? Grad student asked me. Demonstration and discussion - YouTube. Discusses general techniques for amine purification, including handling acidic/basic properties. [Link]

-

2,3-diaminopyridine - Organic Syntheses Procedure. An example from a reputable source describing the use of activated carbon for decolorizing during the recrystallization of a diaminopyridine derivative. [Link]

-

Radical Bromination of Alkenes Part II: Allylic Bromination with NBS - Chemistry LibreTexts. Explains the mechanism of NBS bromination and the role of HBr as a byproduct that reacts with NBS. [Link]

-

Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - ResearchGate. Academic paper describing the synthesis of related compounds, providing context for reaction conditions. [Link]

-

How to do workup after doing bromination with NBS? - ResearchGate. A discussion forum where chemists suggest washing with water to remove the succinimide byproduct from NBS reactions. [Link]

-

2-Butenoic acid, 2,3-dibromo-, (2E) - Organic Syntheses Procedure. Provides a detailed experimental procedure that includes quenching excess bromine with aqueous sodium metabisulfite. [Link]

-

On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines | Request PDF - ResearchGate. Research article discussing the synthesis of various brominated aminopyridines. [Link]

- US8455691B2 - Process for the purification of aromatic amines - Google Patents.

-

How to neutralize gaseous bromine? - ResearchGate. A discussion outlining various methods for quenching bromine, including the use of sodium thiosulfate and alkali solutions. [Link]

-

How to recrystallization amine compound and it is not soluble in common organic solvents - ResearchGate. Discussion providing insights into the challenges and strategies for recrystallizing amine compounds, including the use of acids. [Link]

-

N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry - Master Organic Chemistry. An overview of NBS as a reagent, highlighting its role as a source of bromine. [Link]

-

Reagents & Solvents: Solvents for Recrystallization - University of Rochester. A guide on selecting solvents for recrystallization, with specific advice for amines. [Link]

-

2-bromopyridine - Organic Syntheses Procedure. An experimental procedure from Organic Syntheses detailing a workup that involves neutralization with sodium hydroxide and ether extraction. [Link]

-

Question about use of bromine (experimental procedure) : r/Chempros - Reddit. A discussion among chemists regarding the practical aspects of handling bromine, including quenching with sodium thiosulfate post-reaction. [Link]

-

N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Provides examples of NBS use in bromination, noting that simple workups are a benefit. [Link]

-

Workup: Bromine or Iodine - University of Rochester. A specific guide for removing excess bromine or iodine from a reaction mixture by washing with sodium thiosulfate. [Link]

-

Bromination Help : r/Chempros - Reddit. A forum discussion troubleshooting a bromination reaction, highlighting common issues like incomplete conversion and product characterization. [Link]

-

NBS Benzylic Bromination of Alkylbenzene Compounds - YouTube. A video explaining the mechanism of NBS bromination, which generates bromine in situ. [Link]

-

Working with Hazardous Chemicals - Organic Syntheses. Provides safety information and handling procedures for bromine, noting it is corrosive and requires quenching. [Link]

-

The bromination of 2-aminopyridine in the gas phase at 500° | Request PDF - ResearchGate. Research article detailing potential side products in the bromination of 2-aminopyridine, such as di- and tri-brominated species. [Link]

Sources

Technical Support Center: Purification of 3,5-Dibromopyridine-2,6-diamine by Column Chromatography

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 3,5-Dibromopyridine-2,6-diamine using column chromatography. Drawing from established principles of separation science and extensive field experience, this document offers troubleshooting advice and answers to frequently asked questions to ensure successful purification outcomes.

Troubleshooting Guide: Overcoming Common Purification Challenges

This section addresses specific issues that may arise during the column chromatography of 3,5-Dibromopyridine-2,6-diamine.

Question: My compound is streaking or tailing excessively on the silica gel column. What is causing this and how can I fix it?

Answer:

Streaking or tailing of amine-containing compounds like 3,5-Dibromopyridine-2,6-diamine on silica gel is a common problem. The primary cause is the interaction between the basic amine groups of your compound and the acidic silanol groups on the surface of the silica gel. This strong interaction can lead to poor separation, broad peaks, and even irreversible adsorption of the compound onto the stationary phase.[1]

Solutions:

-

Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.[1][2]

-

Triethylamine (TEA): Add 0.5-2% (v/v) of triethylamine to your eluent system. A good starting point is 1% TEA.[3]

-

Ammonia: A solution of methanol saturated with ammonia or using a mobile phase containing a small percentage of aqueous ammonia can also be effective. For instance, a gradient of Dichloromethane (DCM) and Methanol with 1-2% of a concentrated ammonia solution can be employed.[2]

-

-

Stationary Phase Deactivation: You can deactivate the silica gel before running the column. This involves pre-treating the silica gel with a basic solution to cap the acidic silanol groups.[3]

Protocol for Silica Gel Deactivation:

-

Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane or DCM).

-

Add 1-3% triethylamine to the slurry and stir for 15-20 minutes.

-

Pack the column with the deactivated silica slurry.

-

Equilibrate the packed column with the mobile phase containing the basic additive before loading your sample.[3]

-

-

Alternative Stationary Phases: If the issue persists, consider using a different stationary phase.

-